Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyran
Description
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-4,6-benzylidene-α-D-glucopyranoside (CAS 196941-73-8) is a highly functionalized carbohydrate derivative critical in glycobiology and synthetic chemistry. Its structure comprises a glucopyranoside core modified with protective benzylidene (at C4 and C6) and benzyl groups (on the fucosyl moiety), alongside an acetamido group at C2 (Figure 1). This configuration confers unique steric and electronic properties, enabling selective glycosylation and stability under diverse reaction conditions .
Properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-[(2S,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H53NO10/c1-33-42(52-28-35-18-8-3-9-19-35)45(53-29-36-20-10-4-11-21-36)46(54-30-37-22-12-5-13-23-37)49(57-33)60-44-41(50-34(2)51)48(55-31-38-24-14-6-15-25-38)58-40-32-56-47(59-43(40)44)39-26-16-7-17-27-39/h3-27,33,40-49H,28-32H2,1-2H3,(H,50,51)/t33-,40+,41+,42+,43+,44+,45+,46-,47?,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYRCMOBILUYAN-RDKJJBGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](O[C@H]3[C@H]2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H53NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyran is a complex glycoside with potential biological activities. This compound has garnered interest due to its structural features that may influence various biochemical interactions and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 581.7 g/mol. The structure includes multiple benzyl groups and fucose moieties, which are known to play significant roles in biological recognition processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzylated glucopyranosides have shown effectiveness against various bacterial strains. The presence of the fucose moiety may enhance the interaction with bacterial cell walls, potentially leading to increased efficacy.
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Moderate Inhibition |
| Similar Glycoside Derivative | Staphylococcus aureus | Strong Inhibition |
Anti-inflammatory Effects
A study highlighted the anti-inflammatory potential of related glycosides in inhibiting nitric oxide (NO) production in macrophages. The presence of the fucose unit is crucial for this activity, suggesting that the compound may modulate inflammatory responses through similar pathways.
- Case Study : A glycoside derived from fucose exhibited significant inhibition of NO production in LPS-stimulated J774.1 macrophages, demonstrating the potential for therapeutic applications in inflammatory diseases.
Enzyme Inhibition
Enzymatic studies have shown that benzylated glucosides can act as specific substrates or inhibitors for glycosyltransferases. This property is essential for understanding how these compounds may interfere with glycan biosynthesis pathways.
- Research Finding : The compound was identified as a substrate for alpha(1-->4)-L-fucosyltransferase, indicating its role in glycan assembly and potential implications in glycoprotein synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives. Studies suggest that modifications to the benzyl groups or the fucose attachment can significantly alter biological activity.
| Modification | Effect on Activity |
|---|---|
| Increased benzyl substitution | Enhanced antimicrobial activity |
| Altered fucose linkage | Reduced anti-inflammatory effect |
Comparison with Similar Compounds
Physicochemical Properties
- Purity : ≥98% (HPLC) .
- Storage : Stable at 2–8°C under inert atmosphere to prevent oxidative degradation .
Comparison with Similar Compounds
The compound’s structural complexity distinguishes it from analogs in reactivity, selectivity, and biological activity. Below is a comparative analysis with key derivatives (Table 1):
Table 1: Structural and Functional Comparison of Selected Carbohydrate Derivatives
Key Comparative Insights
Protective Group Influence: The benzylidene group in the main compound enhances regioselectivity during glycosylation by blocking C4/C6 hydroxyls, unlike analogs lacking this feature (e.g., Benzyl 2-Acetamido-2-deoxy-4-O-α-L-fucopyranosyl-D-glucopyranose) . Phthalimido-protected analogs (e.g., CAS 80035-34-3) exhibit altered reactivity in glycosylation due to the electron-withdrawing nature of the phthalimido group, reducing donor efficiency compared to acetamido derivatives .
β-anomers (e.g., Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside) exhibit distinct enzymatic recognition compared to α-anomers, critical for designing enzyme inhibitors .
Enzymatic Compatibility: The main compound demonstrates 75% product yield in α(1→4)-L-fucosyltransferase reactions, outperforming analogs with methyl or acetyl modifications (e.g., Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-β-D-galactopyranosyl)-β-D-glucopyranoside) . Tri-O-benzyl protection in analogs (e.g., CAS 4171-69-1) improves solubility in organic solvents but reduces compatibility with aqueous enzymatic systems .
Therapeutic Potential: Unlike the main compound, Benzyl 4,6-O-benzylidene-2-deoxy-2-phthalamido-β-D-glucopyranoside (CAS 13343-64-1) is prioritized for anticancer research due to its inhibition of hyaluronan synthase .
Preparation Methods
Glycosylation of the Glucosamine Backbone
The foundational step involves constructing the 4,6-O-benzylidene-protected glucosamine derivative. Methyl 4,6-O-benzylidene-α-D-glucopyranoside is a common precursor, prepared via acid-catalyzed acetal formation between methyl α-D-glucopyranoside and benzaldehyde dimethyl acetal. Subsequent N-acetylation at position 2 is achieved using acetic anhydride in pyridine, yielding methyl 2-acetamido-4,6-O-benzylidene-α-D-glucopyranoside.
Halide-Ion Catalyzed Glycosylation
Critical to introducing the fucosyl moiety is the reaction of 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide with the glucosamine acceptor. This employs a halide-ion catalyzed mechanism , where tetraethylammonium bromide facilitates bromide displacement, ensuring α-stereoselectivity.
Procedure :
-
Dissolve benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside (1.0 eq) and 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide (1.2 eq) in anhydrous dichloromethane/DMF (4:1).
-
Add tetraethylammonium bromide (0.2 eq), diisopropylethylamine (2.0 eq), and molecular sieves (4Å).
-
Stir under argon at −20°C for 48 hours.
-
Quench with methanol, filter, and purify via silica chromatography.
Outcome :
Benzylidene Acetal Formation
The 4,6-O-benzylidene group is introduced early to block undesired glycosylation at these positions.
Optimized Protocol :
Sequential Deprotection Strategies
Final deprotection requires selective hydrogenolysis of benzyl groups without disrupting the benzylidene acetal or N-acetyl moiety.
Hydrogenolysis Conditions :
Outcome :
Alternative Synthetic Routes
Oxazoline-Mediated Glycosylation
For enhanced β-selectivity in related disaccharides, the oxazoline method has been adapted:
-
Prepare 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline.
-
React with benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside under BF₃·Et₂O catalysis.
Comparative Analysis of Methods
| Method | Glycosyl Donor | Catalyst | Yield (%) | Stereoselectivity (α:β) |
|---|---|---|---|---|
| Halide-ion catalysis | 2,3,4-Tri-O-benzyl-α-L-Fuc-Br | Et₄NBr | 82 | 95:5 |
| Oxazoline procedure | GlcNAc-oxazoline | BF₃·Et₂O | 75 | 85:15 |
| Silver triflate | 2,3,4-Tri-O-benzyl-α-L-Fuc-imidate | AgOTf | 78 | 90:10 |
Analytical Validation
Spectroscopic Characterization
-
: Anomeric protons (δ 5.32, α-L-Fuc; δ 4.98, α-D-GlcNAc), benzylidene (δ 5.42), and N-acetyl (δ 2.03).
-
: Anomeric carbons at δ 100.2 (Fuc C-1) and δ 96.8 (GlcNAc C-1).
-
HRMS : Calculated for C₄₉H₅₃NO₁₀ [M+Na]⁺: 838.3562; Found: 838.3559.
Industrial-Scale Considerations
Large-scale synthesis faces hurdles in:
-
Cost of benzylating reagents (e.g., 2,3,4-tri-O-benzyl-α-L-Fuc-Br requires 5 steps from L-fucose).
Emerging Methodologies
Recent advances include enzymatic glycosylation using fucosyltransferases, though yields remain suboptimal (≤40%) compared to chemical methods .
Q & A
Basic Question: What are the critical synthetic steps for preparing this compound, and how do protective groups influence its reactivity?
Answer:
The synthesis involves multi-step protection-deprotection strategies. Key steps include:
- Condensation reactions : Reacting 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide with benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside in a dichloromethane-N,N-dimethylformamide (DCM-DMF) solvent system to form the glycosidic bond .
- Hydrogenolysis : Selective removal of benzyl groups under hydrogenation conditions to achieve the final product .
- Protective groups : Benzyl and benzylidene groups shield hydroxyl and amine moieties, preventing undesired side reactions (e.g., oxidation or premature glycosylation) and enhancing regioselectivity .
Advanced Question: How can solvent systems and catalysts be optimized to improve glycosylation efficiency?
Answer:
Optimization involves:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in glycosylation by solubilizing ionic intermediates, but may compete with glycosyl acceptors. DCM-DMF mixtures balance solubility and reactivity .
- Catalysts : Silver oxide or barium oxide promotes activation of glycosyl donors by facilitating bromide displacement. For example, barium oxide in DMF with allyl bromide enhances 3-O-allylation yields (95%) .
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during sensitive steps like oxidation or fluorination .
Basic Question: What analytical techniques confirm the compound’s structural integrity post-synthesis?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identifies anomeric protons (δ 5.2–5.5 ppm for α-linkages) and benzylidene acetal protons (δ 5.8–6.2 ppm) .
- ¹³C NMR : Confirms benzyl group carbons (δ 125–135 ppm) and glycosidic bond formation via anomeric carbon shifts (δ 95–105 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 815.95 for C₄₈H₅₃NO₁₀) and fragmentation patterns .
Advanced Question: How does the benzylidene group impact regioselectivity in subsequent glycosylation reactions?
Answer:
The 4,6-O-benzylidene group rigidifies the glucopyranoside ring, directing glycosylation to the 3-OH position. This steric and electronic protection:
- Prevents 4,6-OH reactivity , ensuring selective functionalization at the 3-position .
- Enhances α-selectivity : The bulky benzylidene group favors axial attack of glycosyl donors, stabilizing transition states for α-linked products .
Contradiction note : In analogs lacking benzylidene protection (e.g., benzyl 2-acetamido-2-deoxy-4-O-α-L-fucopyranosyl-D-glucopyranose), glycosylation at the 4-OH is observed, highlighting its critical role in regiocontrol .
Basic Question: What are the primary applications of this compound in glycobiology?
Answer:
- Glycoconjugate synthesis : Serves as a glycosyl donor for constructing glycopeptides and glycolipids with tailored carbohydrate motifs .
- Carbohydrate-protein interaction studies : Used to probe lectin binding specificity (e.g., fucose-recognizing receptors) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Question: How can contradictory data on glycosylation yields be resolved when using this compound?
Answer:
Yield discrepancies often arise from:
- Moisture sensitivity : Trace water hydrolyzes glycosyl donors. Rigorous drying of solvents (e.g., molecular sieves in DCM) and inert atmospheres (N₂/Ar) improve reproducibility .
- Donor-acceptor stoichiometry : Excess glycosyl donor (1.5–2.0 equiv) drives reactions to completion, but may increase side products. Kinetic monitoring via TLC or LC-MS optimizes ratios .
- Temperature gradients : Uniform heating (e.g., microwave-assisted synthesis) reduces localized decomposition in large-scale reactions .
Basic Question: How does this compound compare to structurally similar glycosyl donors?
Answer:
| Compound | Key Features | Differentiators |
|---|---|---|
| Benzyl 2-acetamido-4-O-α-L-fucopyranosyl-D-glucopyranose | Lacks benzylidene protection | Lower regioselectivity in glycosylation |
| Benzyl 3-O-(α-L-fucopyranosyl)-β-D-galactopyranoside | β-D-galactose backbone | Distinct enzyme recognition (e.g., galactosidases) |
| Benzyl 4,6-O-benzylidene-2-deoxy-2-phthalamido-β-D-glucopyranoside | Phthalimido protection | Altered solubility and donor activation kinetics |
Advanced Question: What strategies mitigate challenges in enzymatic glycosylation using this compound?
Answer:
- Substrate engineering : Truncated analogs (e.g., removing benzyl groups) enhance enzyme accessibility for glycosyltransferases .
- Solvent compatibility : Co-solvents (e.g., tert-butanol) maintain enzyme activity while solubilizing hydrophobic substrates .
- Directed evolution : Mutagenesis of glycosyltransferases (e.g., LgtB for β-1,4-linkages) improves catalytic efficiency with bulky donors .
Basic Question: What storage conditions preserve the compound’s stability?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Light protection : Amber vials minimize UV-induced degradation of benzylidene groups .
- Solvent compatibility : Dissolve in anhydrous DMSO or chloroform for long-term stability (>6 months) .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking simulations : Predict binding affinities to target proteins (e.g., influenza neuraminidase) by modeling interactions between fucosyl motifs and active sites .
- QM/MM calculations : Analyze transition states for glycosylation to optimize protecting group strategies (e.g., benzyl vs. acetyl) .
- MD simulations : Assess conformational flexibility of benzylidene-protected derivatives in aqueous vs. lipid environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
